![molecular formula C15H14BrNO5S B2700545 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate CAS No. 1018054-43-7](/img/structure/B2700545.png)
4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate (abbreviated as APBMS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APBMS is a sulfonate ester derivative of 4-bromo-3-methoxyaniline and is known for its ability to inhibit certain enzymes and proteins. In
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One study elaborates on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer's Disease Treatment
Another study focuses on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. One particular compound exhibited acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, suggesting its utility in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Materials Science: Organogels and Mesophases
Research has also explored the application of highly functionalized molecules with a central 4-methyl-3,5-diacylaminobenzene platform for creating new classes of gelating reagents and mesomorphic materials. These compounds form macromolecule-like aggregates through noncovalent interactions in hydrocarbon solvents and exhibit thermotropic cubic mesophases, offering a practical alternative for the production of functionalized organogelators and mesomorphic materials (Ziessel et al., 2004).
Environmental Science: Detection of Mutagens
Another area of research involves the detection of 2-phenylbenzotriazole derivatives in river water, which are potent mutagens originating from industrial chemicals used in textile dyeing. This study underscores the environmental impact of these compounds and the need for monitoring their presence in water bodies to mitigate potential health risks (Watanabe et al., 2002).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(4-acetamidophenyl) 4-bromo-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQLOUYZNNWVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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